Calcitriol-d3
Overview
Description
Calcitriol-d3, also known as 1,25-dihydroxycholecalciferol, is the active form of vitamin D3. It is a hormone that plays a crucial role in calcium and phosphate homeostasis in the body. This compound is synthesized in the kidneys from its precursor, calcifediol, and is essential for maintaining healthy bones and teeth, as well as supporting immune, brain, and nervous system health .
Mechanism of Action
Target of Action
Calcitriol-d3, also known as 1,25-Dihydroxyvitamin D3-[D3], primarily targets the Vitamin D Receptor (VDR) . VDR is a nuclear receptor that is expressed in monocytes and is induced upon activation of T and B lymphocytes . This compound also targets the mitochondrial large-conductance calcium-regulated potassium channel .
Mode of Action
This compound interacts with its targets and brings about several changes. It binds to and activates the VDR in the nucleus of the cell, which then increases the expression of many genes . This hormone-like action leads to enhanced absorption of dietary calcium and phosphate from the gastrointestinal tract, promotes renal tubular reabsorption of calcium in the kidneys, and stimulates the release of calcium stores from the skeletal system . It also modulates the action of cytokines and may regulate immune and inflammatory response, cell turnover, and cell differentiation .
Biochemical Pathways
The biochemical pathway of this compound involves several steps. It is produced in the body after a series of conversion steps of 7-dehydrocholesterol from exposure to UV light. 7-dehydrocholesterol is converted to Vitamin D3 in the skin, which is then converted to Calcifediol in the liver and kidneys. Calcifediol undergoes hydroxylation to form calcitriol via 1α-hydroxylase (CYP27B1) activity .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Calcitriol undergoes enterohepatic recycling and biliary excretion . The active form of the vitamin, 1,25-dihydroxy vitamin D3 (calcitriol), is known to be recycled via the liver and excreted in the bile .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It plays a crucial role in plasma calcium regulation, enhances absorption of dietary calcium and phosphate from the gastrointestinal tract, promotes renal tubular reabsorption of calcium in the kidneys, and stimulates the release of calcium stores from the skeletal system . It also has been demonstrated to increase energy efficiency by suppressing UCP2 expression, which is modulated by signaling pathways of classical nuclear receptors (nVDR), where calcitriol acts as a natural ligand .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, UV light exposure is necessary for the initial conversion of 7-dehydrocholesterol to Vitamin D3 in the skin, which is a precursor to this compound . Furthermore, factors such as diet, health status, and genetic factors can also influence the metabolism and action of this compound.
Biochemical Analysis
Biochemical Properties
Calcitriol-d3 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the bioconversion process where Vitamin D3 is converted into calcitriol by Actinomyces hyovaginalis isolate CCASU-A11-2 . This interaction significantly contributes to the improvement of the bioconversion process .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound regulates the cell cycle, induces apoptosis, promotes cell differentiation, and acts as an anti-inflammatory factor within the tumor microenvironment .
Molecular Mechanism
The molecular mechanism of action of this compound is quite complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, treatment of human preadipocytes with this compound significantly alters the expression of adipogenic markers and triglyceride accumulation in a dose-dependent manner .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the bioconversion of Vitamin D3 into calcitriol in a laboratory fermenter showed a 2.5-fold increase as compared to the shake flask level . This indicates the product’s stability and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound has been shown to regulate rat brain development
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it is involved in the metabolism of Vitamin D3 into calcitriol .
Subcellular Localization
It is known that this compound enters the nucleus upon Vitamin D3 binding where it forms heterodimers with the retinoid X receptor/RXR
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcitriol-d3 is synthesized through a series of hydroxylation reactions. The process begins with the conversion of 7-dehydrocholesterol to cholecalciferol (vitamin D3) in the skin upon exposure to ultraviolet B radiation. Cholecalciferol is then hydroxylated in the liver to form calcifediol (25-hydroxycholecalciferol). Finally, calcifediol undergoes a second hydroxylation in the kidneys, catalyzed by the enzyme 1-alpha-hydroxylase, to produce this compound .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification of vitamin D3 from natural sources, followed by chemical synthesis and hydroxylation processes. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Calcitriol-d3 undergoes various chemical reactions, including:
Hydroxylation: The hydroxylation of calcifediol to this compound is a key reaction in its biosynthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydroxylation: The enzyme 1-alpha-hydroxylase catalyzes the hydroxylation of calcifediol to this compound under physiological conditions.
Major Products:
Calcitroic Acid: Formed through the oxidation of this compound.
This compound: The primary product of the hydroxylation of calcifediol.
Scientific Research Applications
Calcitriol-d3 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Cholecalciferol (Vitamin D3): The precursor to calcitriol-d3, synthesized in the skin upon exposure to ultraviolet B radiation.
Calcifediol (25-Hydroxycholecalciferol): The intermediate form of vitamin D3, hydroxylated in the liver.
Ergocalciferol (Vitamin D2): A plant-derived form of vitamin D, less potent than cholecalciferol.
Uniqueness of this compound: this compound is unique in its high potency and its role as the active form of vitamin D3. Unlike its precursors, this compound directly regulates calcium and phosphate homeostasis and has significant biological activity at low concentrations .
Properties
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexane-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25+,27-/m1/s1/i2D2,11D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRQFYUYWCNGIN-POLIPXRRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C\1[C@H](C[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C)O)O)[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128723-16-0 | |
Record name | 128723-16-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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